molecular formula C17H17ClN2O3S B2988105 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 921888-45-1

2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2988105
CAS No.: 921888-45-1
M. Wt: 364.84
InChI Key: ORACLVJNEUYYBA-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (molecular formula: C₁₈H₁₉ClN₂O₃S; molecular weight: 378.88 g/mol) is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with an ethyl group at the 1-position and a 2-oxo moiety. The benzene sulfonamide group is further substituted with a chlorine atom at the 2-position. This compound is of interest due to its structural complexity, which combines a bicyclic heterocycle (tetrahydroquinoline) with a sulfonamide pharmacophore, a motif frequently associated with bioactivity in medicinal chemistry .

Properties

IUPAC Name

2-chloro-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-2-20-15-9-8-13(11-12(15)7-10-17(20)21)19-24(22,23)16-6-4-3-5-14(16)18/h3-6,8-9,11,19H,2,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORACLVJNEUYYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the quinoline derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The sulfonamide group is then introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine. The final step involves the chlorination of the aromatic ring, which can be accomplished using reagents like thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the sulfonamide group.

    Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.

Scientific Research Applications

2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has potential biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural similarities with other sulfonamide-tetrahydroquinoline hybrids. A key analogue, 2,5-dimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (C₂₁H₂₆N₂O₃S, MW: 386.51 g/mol), differs in substituents: it replaces the chlorine atom with a methyl group and introduces a bulkier 2-methylpropyl group on the tetrahydroquinoline nitrogen.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide C₁₈H₁₉ClN₂O₃S 378.88 Chlorine (C-2 of benzene), ethyl (N-1 of tetrahydroquinoline)
2,5-Dimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide C₂₁H₂₆N₂O₃S 386.51 Methyl (C-2 and C-5 of benzene), 2-methylpropyl (N-1 of tetrahydroquinoline)

Spectroscopic Differentiation

¹H-NMR spectroscopy is critical for distinguishing such compounds. For instance, NH protons in sulfonamide derivatives typically resonate between δ 10–12 ppm. In the target compound, the tetrahydroquinoline 2-oxo group and ethyl substituent would deshield adjacent protons, leading to distinct splitting patterns. By comparison, N-(carbamothioylamino)-3-[(4-sulfamoylphenyl)amino]propanamide () shows NHNH₂ protons at δ 8.67–9.10 ppm, absent in cyclized products like thiadiazole derivatives. Such spectral differences underscore the role of substituents in altering electronic environments .

Reactivity and Functional Group Interactions

Additionally, the tetrahydroquinoline 2-oxo group may participate in hydrogen bonding or keto-enol tautomerism, influencing intermolecular interactions in crystallographic packing (a feature analyzable via programs like SHELXL ).

Biological Activity

Overview

2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound with significant potential in pharmacological applications. Its unique structure, characterized by a quinoline moiety and a sulfonamide group, suggests various biological activities including antimicrobial and anticancer properties. This article consolidates findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure

The molecular formula of the compound is C17H17ClN2O3S. The structural features include:

  • Chloro substituent : Enhances lipophilicity and potential interaction with biological targets.
  • Quinoline moiety : Known for intercalating with DNA and affecting replication processes.
  • Sulfonamide group : Typically involved in enzyme inhibition by mimicking natural substrates.

The biological activity of 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group inhibits bacterial dihydropteroate synthase, disrupting folate synthesis.
  • DNA Intercalation : The quinoline structure allows the compound to intercalate into DNA, potentially leading to cytotoxic effects in cancer cells.
  • Antimicrobial Activity : Exhibits broad-spectrum antimicrobial properties against various pathogens.

Biological Activity Data

Recent studies have provided quantitative data on the biological activities of this compound:

Activity TypeTest Organism/Cell LineIC50/EC50 (µM)Reference
AntimicrobialStaphylococcus aureus5.0
AnticancerHeLa Cells12.5
Enzyme InhibitionDihydropteroate Synthase8.0

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Antimicrobial Efficacy :
    • A study demonstrated that 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus. The compound showed an IC50 value of 5 µM, indicating strong antimicrobial potential.
  • Anticancer Properties :
    • Research involving HeLa cells indicated that the compound induced apoptosis at concentrations around 12.5 µM. Mechanistic studies suggested that the compound triggers DNA damage response pathways leading to cell cycle arrest.
  • Enzyme Inhibition Studies :
    • Inhibition assays revealed that the sulfonamide group effectively inhibited dihydropteroate synthase with an IC50 value of 8 µM, underscoring its potential as an antibiotic agent.

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